

A Comparative Guide to the Toxicity of Xylenol Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dimethylphenol

Cat. No.: B119073

[Get Quote](#)

For researchers, scientists, and professionals in drug development, understanding the toxicological profiles of chemical isomers is paramount for safety assessment and the selection of appropriate compounds. Xylenols, or dimethylphenols, are a group of six structural isomers with varied industrial applications, including in the manufacturing of resins, disinfectants, and antioxidants. While structurally similar, their toxicity profiles exhibit notable differences. This guide provides an objective comparison of the toxicity of xylene isomers, supported by experimental data, to aid in informed decision-making.

Quantitative Toxicity Data

The acute toxicity of xylene isomers varies significantly, as evidenced by their median lethal dose (LD50) values. The following table summarizes the available quantitative data for oral and dermal acute toxicity in rats, as well as an overview of repeated-dose toxicity studies.

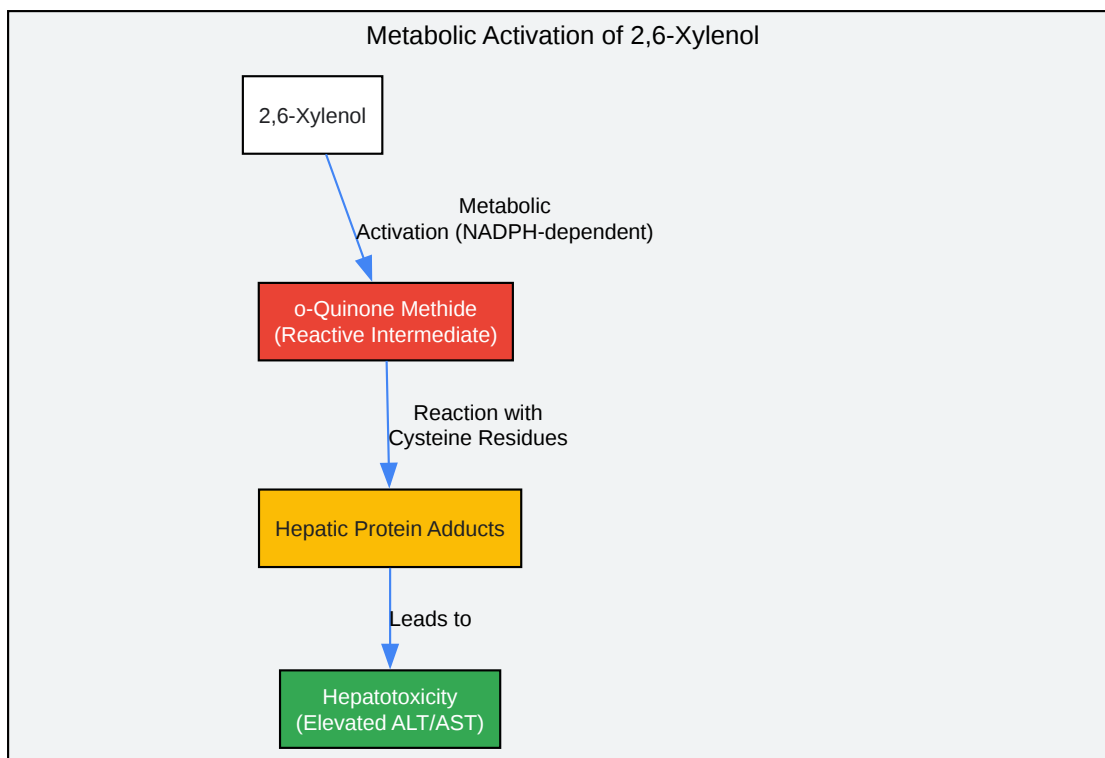
Isomer	CAS Number	Oral LD50 (rat, mg/kg bw)	Dermal LD50 (rat, mg/kg bw)	Repeated-Dose Toxicity (NOAEL)
2,3-Xylenol	526-75-0	562–790[1]	>2000	No data available
2,4-Xylenol	105-67-9	2300–3200[1]	>2000	50 mg/kg bw/day (90-day, oral, mouse)
2,5-Xylenol	95-87-4	444–708[1]	>2000	No data available
2,6-Xylenol	576-26-1	296–1790[1][2]	1000	100 mg/kg bw/day (28-day, oral, rat)[1]
3,4-Xylenol	95-65-8	727–1600[1]	>987	No data available
3,5-Xylenol	108-68-9	608–3620[1]	>2000	No data available

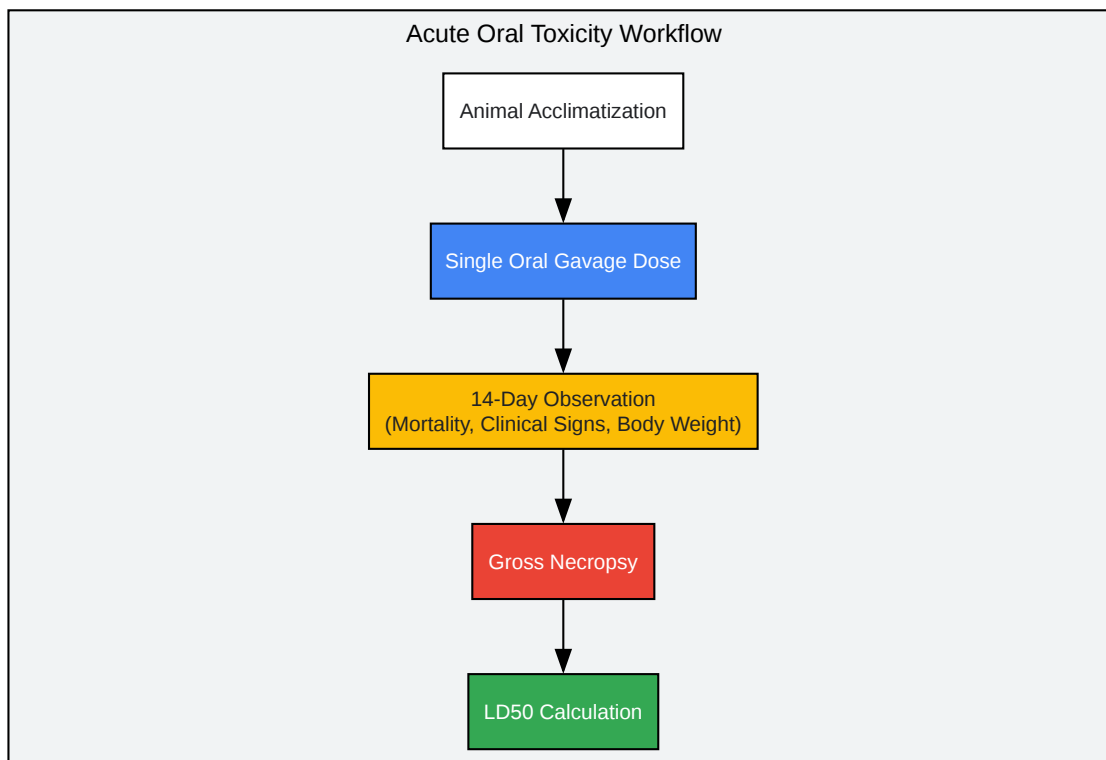
Mechanisms of Toxicity and Metabolism

The primary mechanism for the detoxification of xylenol isomers is similar across the group and involves conjugation. The majority of an administered dose is excreted as O-conjugates (glucuronides and sulfates).[1] However, recent research has elucidated a specific mechanism of toxicity for 2,6-xylenol that may account for its observed hepatotoxicity.

Metabolic Activation of 2,6-Xylenol

In vivo and in vitro studies have shown that 2,6-xylenol can be metabolically activated to form an electrophilic o-quinone methide intermediate.[3] This reactive metabolite can then form adducts with hepatic proteins, particularly with cysteine residues, leading to cellular damage and hepatotoxicity.[3] This is evidenced by marked elevations in the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in mice following a single dose of 2,6-xylenol.[3]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. bgrci.de [bgrci.de]
- 3. In Vitro and In Vivo Metabolic Activation and Hepatotoxicity of Environmental Pollutant 2,6-Dimethylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Toxicity of Xylenol Isomers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b119073#differences-in-toxicity-between-xylene-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com